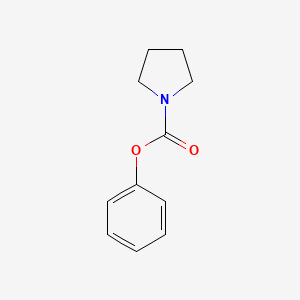

1-Pyrrolidinecarboxylic acid, phenyl ester

Overview

Description

1-Pyrrolidinecarboxylic acid, phenyl ester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with various targets, contributing to their diverse biological profiles .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule, allowing it to bind differently to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenyl pyrrolidine-1-carboxylate is currently unavailable. The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and influence adme/tox results .

Result of Action

Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a wide range of potential effects .

Biochemical Analysis

Biochemical Properties

1-Pyrrolidinecarboxylic acid, phenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tyrosine kinases, where it acts as an inhibitor by binding to the ATP binding site of receptor tyrosine kinases . This interaction is crucial for its efficacy in tumor xenografts, highlighting its potential in cancer research.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signal transduction pathways that are essential for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic activities, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the ATP binding site of receptor tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term in vitro and in vivo studies are essential to understand its temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism fully.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles

Biological Activity

1-Pyrrolidinecarboxylic acid, phenyl ester (also known as phenyl pyrrolidine-1-carboxylate) is an organic compound with the molecular formula CHNO. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in relation to its interactions with various biological targets.

This compound is characterized by a pyrrolidine ring attached to a phenyl group through an ester linkage. The structural formula can be represented as follows:

This compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions. Its synthesis typically involves the reaction of pyrrolidinecarboxylic acid with phenol or its derivatives, utilizing coupling agents to facilitate the esterification process.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to pain perception, mood regulation, and muscle contraction.

Key Mechanisms:

- Receptor Modulation: The compound has been studied for its ability to modulate oxytocin receptors, which are involved in various physiological processes including childbirth and social bonding. It has been suggested that it may antagonize these receptors, providing therapeutic potential in conditions related to oxytocin dysregulation such as dysmenorrhea and preterm labor .

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes linked to inflammatory pathways, although specific targets remain under investigation .

Case Studies and Experimental Data

- Oxytocin Receptor Antagonism: A study demonstrated that derivatives of pyrrolidine esters could effectively block oxytocin receptors in vitro. This suggests a potential application for this compound in treating conditions influenced by oxytocin signaling .

- Neuropharmacological Effects: In animal models, compounds similar to 1-Pyrrolidinecarboxylic acid have shown promise in reducing anxiety-related behaviors, indicating potential applications in treating anxiety disorders .

- Analgesic Properties: Some studies have indicated that pyrrolidine derivatives may possess analgesic properties, possibly through modulation of pain pathways involving neurotransmitters such as serotonin and norepinephrine .

Data Table: Summary of Biological Activities

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses; however, further research is needed to fully understand its safety margins and potential side effects.

Scientific Research Applications

Medicinal Applications

Sedative and Soporific Properties

The esters derived from pyrrolidinecarboxylic acids, including 1-pyrrolidinecarboxylic acid, phenyl ester, have been noted for their sedative and soporific effects. These properties make them valuable in pharmacology for developing sleep aids and anxiety medications. The pharmacological potential arises from their ability to interact with neurotransmitter systems in the brain .

Optical Resolution in Drug Synthesis

This compound plays a significant role in the optical resolution of racemic mixtures, such as phenyl-glycine amide. By forming diastereomeric salts with optically active forms of pyrrolidinecarboxylic acids, researchers can separate the desired enantiomers effectively. This process is essential in synthesizing pharmaceuticals where stereochemistry is crucial for efficacy .

Polymer Science

Plasticizers for Polymers

this compound has been identified as an effective plasticizer for various polymers. Its compatibility with cellulose derivatives (e.g., cellulose acetate and cellulose nitrate) enhances the flexibility and durability of plastics. The compound's insolubility in water makes it particularly suitable for applications requiring moisture resistance .

Resin Formation

The molecular structure of this ester allows it to function as a resin in composite materials. When combined with other compounds, it can improve the mechanical properties of the resulting materials, making them suitable for industrial applications .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a reagent in various organic synthesis processes. Its ability to participate in nucleophilic substitutions and other reactions makes it a valuable building block for creating more complex molecules. Researchers utilize it to synthesize derivatives that may exhibit enhanced biological activities or novel properties .

Case Study 1: Sedative Development

A study on the sedative effects of pyrrolidine derivatives indicated that certain esters exhibited significant anxiolytic properties when tested on animal models. The findings suggested potential pathways for developing new sedative medications based on these compounds.

Case Study 2: Optical Resolution Techniques

Research involving the optical resolution of phenyl-glycine amide demonstrated that using 1-pyrrolidinecarboxylic acid significantly increased the yield of desired enantiomers. The method employed allowed for efficient separation and purification, showcasing its utility in pharmaceutical manufacturing.

Properties

IUPAC Name |

phenyl pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGHJHASJALLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203923 | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55379-71-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.